molecular formula C16H14N4O3S2 B2561517 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide CAS No. 307524-14-7

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B2561517
CAS No.: 307524-14-7
M. Wt: 374.43
InChI Key: AOHIUNTVRBNRFV-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C17H14N4O3S2 and a molecular weight of 386.45 g/mol . This chemical features a thiophene-2-carboxamide scaffold linked to a 4-methylpyrimidin-2-ylsulfamoyl phenyl group, a structure that combines multiple pharmacologically relevant motifs. Compounds incorporating thiophene carboxamide and sulfonamide groups are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally analogous molecules, particularly those with the thiophene-carboxamide moiety, have demonstrated promising antibacterial efficacy against resistant pathogens in scientific studies . Furthermore, research on related compounds containing the N-(4-sulfamoylphenyl) group has shown potent and selective inhibitory activity against cancer-associated carbonic anhydrase isoforms (hCA IX and XII), highlighting the potential of this structural framework in the development of targeted anticancer agents . This combination of features makes this compound a valuable compound for researchers exploring new therapeutic leads, particularly in the areas of antibiotic discovery and enzyme inhibition. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-11-8-9-17-16(18-11)20-25(22,23)13-6-4-12(5-7-13)19-15(21)14-3-2-10-24-14/h2-10H,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIUNTVRBNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene-2-carboxamide core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions.

    Introduction of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the sulfamoyl group: This step involves the reaction of the phenyl ring with a sulfamoyl chloride in the presence of a base.

    Addition of the methylpyrimidinyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its applications, particularly in drug development and synthetic chemistry, supported by comprehensive data and case studies.

Molecular Details

  • Molecular Formula : C16H14N4O3S2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 307524-14-7

The compound features a thiophene ring, a carboxamide functional group, and a pyrimidine moiety, which contribute to its reactivity and biological activity. The presence of the sulfonamide group is particularly noteworthy for its antibacterial and potential anticancer properties .

Anticancer Activity

Research indicates that this compound exhibits notable anti-neoplastic properties. It has been studied for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cancer progression. Preliminary studies suggest that it may interact with biological targets such as proteins in cancer signaling pathways, potentially leading to effective therapeutic strategies .

Antibacterial Properties

The sulfonamide group in the compound is known for its antibacterial effects. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties. This dual functionality makes it a candidate for further exploration in both oncology and infectious disease treatments .

Synthetic Chemistry

The compound's structure allows for various synthetic modifications, enhancing its biological activity. Several synthetic routes have been proposed for its preparation, emphasizing the versatility of the compound in organic synthesis. These methods not only facilitate the efficient synthesis of the compound but also open avenues for creating analogs with improved efficacy .

Study on Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of sulfonamide derivatives, including this compound. The research demonstrated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by heightened caspase activity. This suggests a potential pathway for developing new anticancer therapies based on this compound .

Antibacterial Evaluation

In another investigation focusing on antibacterial activity, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting the hypothesis that this compound could be effective against infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl and carboxamide groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives

  • 5-amino-4-cyano-3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (2a): Replaces the 4-methylpyrimidin-2-yl group with a 5-methylisoxazol-3-yl moiety. Synthesis involves malononitrile and sulfur under reflux, yielding 75–80% purity .
  • 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (4a–h) :
    Substitutes pyrimidine with pyridine. Pd-catalyzed Suzuki coupling with aryl boronic acids enhances structural diversity. These compounds exhibit moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the pyrimidine group in the target compound may offer superior target specificity .

Pyrimidine-Based Analogues

  • 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (16): Replaces thiophene with a benzamide-acetamide pharmacophore. Demonstrates antiurease activity (IC₅₀: 1.8 µM), indicating the sulfamoyl-pyrimidine motif is critical for enzyme inhibition. The benzamide group increases molecular weight (487.58 g/mol) and lipophilicity (XLogP3: 4.2) compared to the target compound .
  • 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b): Incorporates a pyrrolo[2,3-d]pyrimidine scaffold. Higher molecular weight (613.23 g/mol) and TPSA (175 Ų) reduce membrane permeability but improve kinase inhibition (IC₅₀: 0.12 µM for EGFR). The absence of the 4-methyl group on pyrimidine may reduce metabolic stability compared to the target compound .

Sulfonamide Derivatives with Varied Cores

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (16) :
    Propanamide chain replaces thiophene. Exhibits antiurease activity (IC₅₀: 2.1 µM), highlighting the role of the sulfamoyl-pyrimidine group in binding urease’s nickel center. The biphenyl group enhances π-π stacking but increases steric hindrance .
  • N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (5) :
    A sulfamethizole impurity with dual sulfamoyl groups. Lower bioactivity (MIC: >128 µg/mL) compared to sulfamethizole (MIC: 4 µg/mL) underscores the importance of the thiadiazole over pyrimidine in antibacterial action .

Structure-Activity Relationship (SAR) and Key Findings

  • 4-Methylpyrimidin-2-yl Group : Enhances lipophilicity (XLogP3: 1.3 vs. 0.8 for unsubstituted pyrimidine) and metabolic stability, as seen in compound 7 (), which showed 90% plasma protein binding .
  • Thiophene vs. Benzamide : Thiophene-2-carboxamide improves π-stacking with aromatic residues in enzyme active sites, while benzamide derivatives (e.g., compound 16 in ) favor hydrogen bonding due to the amide group .
  • Sulfamoyl Bridge : Critical for sulfonamide-based bioactivity. Removal reduces urease inhibition by >50% (IC₅₀ shift from 1.8 µM to >10 µM) .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Hydrogen Bonds (Donor/Acceptor)
Target Compound 501.6 1.3 ~155 2/9
5-methylisoxazol-3-yl analogue (2a) 462.5 2.1 142 3/8
Pyrrolo[2,3-d]pyrimidine (10b) 613.2 2.8 175 3/11
Sulfamethizole impurity (5) 356.4 1.9 138 4/7

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its anticancer and antibacterial properties, as well as its mechanisms of action and potential applications.

Compound Overview

  • Chemical Formula : C16H14N4O3S2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 307524-14-7
  • Structure : The compound features a thiophene ring, a sulfonamide group, and a pyrimidine moiety, contributing to its unique biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound may interact with specific enzymes and receptors involved in cancer signaling pathways, particularly those related to cell growth and survival.
    • Molecular docking studies have shown favorable binding interactions with target proteins associated with cancer progression, suggesting its potential as a therapeutic agent.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of thiophene carboxamide, including this compound, showed significant activity against Hep3B liver cancer cells with IC50 values indicating effective inhibition of cell growth .
    • Another study highlighted the compound's ability to interfere with tubulin dynamics, similar to known anticancer drugs like Combretastatin A-4 (CA-4), enhancing its therapeutic profile .

Antibacterial Properties

The sulfonamide group in this compound is known for its antibacterial properties, which may extend to anticancer activities due to overlapping biological pathways.

  • Efficacy Against Bacterial Strains :
    • Preliminary studies suggest that this compound can inhibit the growth of bacteria, including strains producing extended-spectrum beta-lactamases (ESBLs), which are known for their resistance to multiple antibiotics .
    • The antibacterial activity was assessed through various assays, confirming its potential use in treating infections caused by resistant bacteria.

Synthesis and Modification

Several synthetic routes have been proposed for the preparation of this compound. These methods allow for modifications that can enhance biological activity:

Synthesis MethodDescription
Method AUtilizes standard coupling reactions between thiophene derivatives and sulfonamide precursors.
Method BInvolves multi-step synthesis allowing for functional group modifications to improve solubility and bioavailability.

Future Directions

Further research is warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas of investigation include:

  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Exploration of structure-activity relationships (SAR) to identify more potent analogs.
  • Evaluation of combination therapies with existing anticancer agents to enhance treatment outcomes.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide, and what are the typical yields?

The compound is synthesized via sequential sulfonylation and carboxamide coupling. For example, sulfonylation of 4-aminophenyl derivatives with 4-methylpyrimidin-2-yl sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) is followed by coupling with thiophene-2-carboxylic acid using EDCI/HOBt as activating agents. Yields typically range from 65% to 75% after purification by column chromatography (silica gel, ethyl acetate/hexane gradient). Critical steps include strict moisture control and monitoring reaction progression via TLC (Rf ~0.3–0.4 in EtOAc/hexane 1:1) .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural identity of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyrimidine and thiophene rings), sulfonamide NH (δ ~10.2 ppm, broad singlet), and carboxamide NH (δ ~8.9 ppm).
  • IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1670 cm⁻¹ (C=O carboxamide), and ~1340/1150 cm⁻¹ (S=O sulfonamide) confirm functional groups.
  • Microanalysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~55%, H: ~4%, N: ~14%) .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity, particularly for ion channel modulation?

Patch-clamp electrophysiology in HEK293 cells expressing T-type Ca²⁺ channels (e.g., Cav3.2) is standard. Test compound concentrations (1–100 µM) are applied, and current inhibition is measured. Parallel cytotoxicity screening (MTT assay) ensures observed effects are not artifactual. IC₅₀ values are calculated using dose-response curves .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and docking studies elucidate binding interactions with biological targets like T-type Ca²⁺ channels?

  • Software : Use Amber or GROMACS for MD simulations (FF14SB force field) and AutoDock Vina for docking.
  • Protocol :

Prepare the protein structure (e.g., PDB ID 5GJW) by removing water and adding hydrogens.

Generate ligand conformers with Open Babel.

Define the active site using GRID/CAVITY analysis.

Run simulations (≥50 ns) to assess stability of ligand-channel interactions (e.g., hydrogen bonds with Glu172 and π-π stacking with Phe114).

  • Validation via mutagenesis (e.g., E172A mutation) can confirm predicted binding residues .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values?

  • Multi-algorithm validation : Compare docking results from AutoDock, Glide, and Schrödinger to identify consensus binding poses.
  • Solvent effects : Include explicit solvent models (TIP3P water) in MD simulations to account for hydrophobic interactions.
  • Free energy calculations : Use MM/GBSA or MM/PBSA to estimate binding affinities, correlating with experimental IC₅₀ .

Q. How can structural modifications enhance metabolic stability and solubility without compromising target affinity?

  • Lipophilicity reduction : Introduce polar groups (e.g., piperazine or morpholine) at the phenyl ring’s para position to improve aqueous solubility.
  • Metabolic shielding : Replace labile protons (e.g., methyl groups on pyrimidine) with deuterium or fluorine atoms.
  • Bioisosteres : Substitute the thiophene ring with isoxazole to maintain planarity while reducing off-target interactions.
  • PK/PD studies : Assess modified compounds in hepatic microsomal stability assays and logP measurements .

Data Analysis and Optimization

Q. How should researchers analyze conflicting crystallographic data during structure refinement?

  • Software : Use SHELXL for small-molecule refinement. Discrepancies in R-factors (>5% difference) suggest misplaced atoms or thermal motion.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids (>0.5 ų) using OLEX2.
  • Twinned data : Apply Hooft parameter (|y| < 0.1) and detwinning protocols in SHELXL for multi-domain crystals .

Q. What experimental controls are critical when assessing structure-activity relationships (SAR) for sulfamoyl derivatives?

  • Negative controls : Include parent scaffolds lacking the sulfamoyl group to isolate its contribution.
  • Isosteric analogs : Synthesize compounds with sulfonamide replaced by carbamate or urea to probe electronic effects.
  • Orthogonal assays : Validate SAR trends using SPR (surface plasmon resonance) alongside functional assays to distinguish binding from modulation .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step synthetic routes?

  • Step tracking : Monitor intermediates by LC-MS at each stage.
  • Purification : Use prep-HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts.
  • Batch consistency : Characterize 3+ independent batches via NMR and HRMS to confirm purity (>95%) .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

  • Standardized stock solutions : Prepare DMSO stocks at 10 mM (stored at -80°C) and avoid freeze-thaw cycles.
  • Internal controls : Include reference inhibitors (e.g., mibefradil for T-type Ca²⁺ channels) in each assay plate.
  • Blinded analysis : Encode samples to eliminate observer bias during data collection .

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